N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide
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Overview
Description
N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide is a complex organic compound that features a thiophene ring, a benzoyl group, and a cyanobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the thiophene ring reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Cyanobenzamide Moiety: The final step involves the reaction of the benzoylthiophene intermediate with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide can undergo various chemical reactions, including:
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Benzylthiophene derivatives
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be utilized in the synthesis of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring’s aromaticity and the presence of electron-withdrawing groups like the cyanobenzamide moiety can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Benzoyl Derivatives: Compounds such as benzoyl chloride and benzoyl peroxide contain the benzoyl group.
Cyanobenzamide Derivatives: Compounds like 3-cyanobenzamide and 4-cyanobenzamide feature the cyanobenzamide moiety.
Uniqueness
N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c21-12-14-5-4-8-16(11-14)20(24)22-13-17-9-10-18(25-17)19(23)15-6-2-1-3-7-15/h1-11H,13H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKCLRSSUUQRTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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